molecular formula C19H16BrO4P B2906953 (4-Bromophenyl)methyl diphenyl phosphate CAS No. 101868-29-5

(4-Bromophenyl)methyl diphenyl phosphate

Cat. No. B2906953
CAS RN: 101868-29-5
M. Wt: 419.211
InChI Key: UOXOLBGTVQFQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl)methyl diphenyl phosphate, also known as BPMDP, is a chemical compound that belongs to the family of organophosphates. It is commonly used as an intermediate in the synthesis of pesticides, flame retardants, and plasticizers. BPMDP has gained significant attention in recent years due to its potential as a research tool in the field of neuroscience.

Scientific Research Applications

(4-Bromophenyl)methyl diphenyl phosphate has shown potential as a research tool in the field of neuroscience due to its ability to selectively inhibit the activity of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many important physiological processes, including memory and learning. By inhibiting AChE, (4-Bromophenyl)methyl diphenyl phosphate can increase the level of acetylcholine in the brain, leading to improved cognitive function.

Mechanism Of Action

(4-Bromophenyl)methyl diphenyl phosphate acts as a reversible inhibitor of AChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. The increased level of acetylcholine can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects
(4-Bromophenyl)methyl diphenyl phosphate has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. It has also been shown to enhance memory consolidation and retrieval in healthy animals. (4-Bromophenyl)methyl diphenyl phosphate has a relatively low toxicity profile and does not appear to produce significant adverse effects at therapeutic doses.

Advantages And Limitations For Lab Experiments

(4-Bromophenyl)methyl diphenyl phosphate is a useful research tool for studying the role of acetylcholine in cognitive function. It is relatively easy to synthesize and has a low toxicity profile. However, (4-Bromophenyl)methyl diphenyl phosphate is not selective for AChE and can also inhibit other enzymes, such as butyrylcholinesterase. This can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving (4-Bromophenyl)methyl diphenyl phosphate. One area of interest is the development of more selective AChE inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of (4-Bromophenyl)methyl diphenyl phosphate as a research tool for studying the role of acetylcholine in other physiological processes, such as muscle contraction and cardiovascular function. Additionally, (4-Bromophenyl)methyl diphenyl phosphate could be used as a starting point for the development of new drugs for the treatment of cognitive disorders.

Synthesis Methods

(4-Bromophenyl)methyl diphenyl phosphate can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl alcohol with diphenyl phosphorochloridate in the presence of a base. The resulting intermediate is then hydrolyzed to form (4-Bromophenyl)methyl diphenyl phosphate. The synthesis method is relatively straightforward and can be performed on a large scale.

properties

IUPAC Name

(4-bromophenyl)methyl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrO4P/c20-17-13-11-16(12-14-17)15-22-25(21,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXOLBGTVQFQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OCC2=CC=C(C=C2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrO4P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)methyl diphenyl phosphate

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